molecular formula C7H5NO3 B1329926 6-Hydroxy-2-benzoxazolinone CAS No. 78213-03-3

6-Hydroxy-2-benzoxazolinone

Cat. No.: B1329926
CAS No.: 78213-03-3
M. Wt: 151.12 g/mol
InChI Key: XIYXDPMPFOQCFW-UHFFFAOYSA-N
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Description

6-Hydroxy-2-benzoxazolinone is a heterocyclic organic compound with the molecular formula C7H5NO3. It is a derivative of benzoxazolinone, characterized by the presence of a hydroxyl group at the sixth position of the benzoxazolinone ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

6-Hydroxy-2-benzoxazolinone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is involved in the biosynthesis of benzoxazinoids, a class of indole-derived plant metabolites .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed in a specific manner. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-benzoxazolinone typically involves the cyclization of 2-aminophenol with carbon dioxide or phosgene. One common method is the reaction of 2-aminophenol with urea under high-temperature conditions to form the benzoxazolinone ring. The reaction conditions often include:

    Temperature: Elevated temperatures, typically around 150-200°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

    Solvents: Solvents such as dimethylformamide or dimethyl sulfoxide can be employed to dissolve the reactants and improve the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-benzoxazolinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form 6-amino-2-benzoxazolinone.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 6-amino-2-benzoxazolinone.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

6-Hydroxy-2-benzoxazolinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-benzoxazolinone: Similar structure with a methoxy group instead of a hydroxyl group.

    2-Hydroxybenzothiazole: Contains a sulfur atom in place of the oxygen atom in the benzoxazolinone ring.

    2-Benzoxazolinone: Lacks the hydroxyl group at the sixth position.

Uniqueness

6-Hydroxy-2-benzoxazolinone is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

6-hydroxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-4-1-2-5-6(3-4)11-7(10)8-5/h1-3,9H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIYXDPMPFOQCFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70228855
Record name 2(3H)-Benzoxazolone, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78213-03-3
Record name 2(3H)-Benzoxazolone, 6-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzoxazolone, 6-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70228855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Hydroxy-2-benzoxazolinone
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-Hydroxy-2-benzoxazolinone (Hy-BOA) impact weed growth compared to other benzoxazinoids?

A1: The research indicates that Hy-BOA negatively affects the early growth of Cassia occidentalis, Echinochloa crus-galli, and Phalaris minor by inhibiting root and shoot elongation. [] While Hy-BOA demonstrated a significant inhibitory effect, it was not as potent as 3-Methyl-2-benzoxazolinone (Me-BOA) and 6-Methoxy-2-benzoxazolinone (M-BOA). The least potent benzoxazinoid tested was 2-benzoxazolinone (BOA). [] This suggests that the structural differences between these compounds contribute to their varying levels of phytotoxicity.

Q2: Which weed species tested were most susceptible to the effects of this compound (Hy-BOA)?

A2: The study found that Echinochloa crus-galli and Phalaris minor were more sensitive to benzoxazinoid treatment, including Hy-BOA, compared to Cassia occidentalis. [] This difference in sensitivity could be attributed to variations in their uptake, metabolism, or target site sensitivity to benzoxazinoids. Further research is needed to understand the specific mechanisms underlying these observations.

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